molecular formula C7H10O2 B101147 Methyl 2-hexynoate CAS No. 18937-79-6

Methyl 2-hexynoate

Cat. No. B101147
CAS RN: 18937-79-6
M. Wt: 126.15 g/mol
InChI Key: DHZPZBFOJDXEHS-UHFFFAOYSA-N
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Description

Methyl 2-hexynoate is a chemical compound that is part of a broader class of alkynoates, which are esters derived from alkynoic acids. These compounds are of interest in various fields, including organic synthesis and materials science, due to their unique chemical properties and potential applications.

Synthesis Analysis

The synthesis of methyl 2-hexynoate can be achieved through several methods. One approach involves the annulation of 3-alkyl-2-pyrazolin-5-ones, leading to the formation of methyl 2-hexynoate as a product . This process includes steps such as esterification, oxidation, and the use of thallium(III) nitrate. Another method for synthesizing related compounds involves the reaction of (2-benzyloxy)ethyloxirane with the dianion of phenylselenoacetic acid, followed by esterification with diazomethane . Although not directly synthesizing methyl 2-hexynoate, these methods provide insight into the synthetic routes that can be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-hexynoate has been studied using various spectroscopic techniques and computational methods. For instance, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined using X-ray crystallography, revealing intermolecular hydrogen bonds . While this compound is not methyl 2-hexynoate, the techniques used are applicable to the structural analysis of methyl 2-hexynoate.

Chemical Reactions Analysis

Methyl 2-hexynoate and related compounds can undergo various chemical reactions. For example, the synthesis of compounds containing the isoprene unit, such as methyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, involves elimination reactions and the use of bases . These reactions are indicative of the types of transformations that methyl 2-hexynoate might undergo, such as addition or cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-hexynoate can be inferred from studies on similar compounds. For instance, the influence of methylation on the structure and stability of polyadenylic acid suggests that methylation can affect the thermal stability of certain structures . Although this study does not directly relate to methyl 2-hexynoate, it provides a general understanding of how methylation might influence the properties of methyl esters.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-hexynoate has been utilized in various synthesis processes. For example, it is produced from 3-Alkyl-2-Pyrazolin-5-ones in organic syntheses, illustrating its role as an intermediate in the formation of heterocyclic compounds (Taylor et al., 2003). Additionally, it has been involved in the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance used in food flavoring (Stach et al., 1987).

Polymerization and Material Science

In material science, methyl 2-hexynoate has been used in the radical homopolymerization of cyclic monomers, leading to polymers with specific thermal properties (Moszner et al., 2003).

Biomedical Research

In biomedical research, radiolabeling studies have used derivatives of methyl 2-hexynoate, like methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, as potential neuroprotective drugs, showing its ability to cross the brain-blood barrier (Yu et al., 2003).

Environmental Applications

Methyl 2-hexynoate and its derivatives have been investigated for their role in environmental processes. For instance, the study of detoxification of 2-Heptyl-4-hydroxyquinoline N-oxide by bacteria involves metabolic transformations related to compounds structurally similar to methyl 2-hexynoate (Thierbach et al., 2017).

Fuel and Energy

Research into improving fuel quality has also involved methyl 2-hexynoate derivatives. For example, a study on the synthesis of additives from palm oil for diesel fuel enhancement, aiming to increase cetane numbers, is relevant to the broader understanding of this chemical's potential applications (Nasikin et al., 2010).

Safety And Hazards

Methyl 2-hexynoate is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl hex-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZPZBFOJDXEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70172349
Record name Methyl hex-2-ynoate
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 2-hexynoate

CAS RN

18937-79-6
Record name Methyl 2-hexynoate
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Record name Methyl 2-hexynoate
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Record name Methyl hex-2-ynoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
EC Taylor, R RL, J DK, A Mckillop, F KIENZLE… - 1976 - pascal-francis.inist.fr
METHYL 2-ALKYNOATES FROM 3-ALKYL-2-PYRAZOLIN-5-ONES: METHYL 2-HEXYNOATE … METHYL 2-ALKYNOATES FROM 3-ALKYL-2-PYRAZOLIN-5-ONES: METHYL 2-HEXYNOATE …
Number of citations: 2 pascal-francis.inist.fr
EC Taylor, RL Robey, DK Johnson… - Organic …, 2003 - Wiley Online Library
Abstract Methyl 2‐Alkynoates from 3‐Alkyl‐2‐Pyrazolin‐5‐ones: Methyl 2‐Hexynoate intermediate: 3‐(1‐propyl)‐2‐pyrazolin‐5‐one product: methyl 2‐hexynoate
Number of citations: 0 onlinelibrary.wiley.com
ML Waters, TA Brandvold, L Isaacs, WD Wulff… - …, 1998 - ACS Publications
… These data are consistent with observation that the complex 19 will react with methyl-2-hexynoate 23 to give only phenol products and with the observation that the diaryl carbene …
Number of citations: 44 pubs.acs.org
H Kuroda, S Nakatsuchi, N Kitao… - Reactive and Functional …, 2006 - Elsevier
… Similarly, the radical polymerizations of MMA in the absence of acetylenic compounds and in the presence of methyl 2-hexynoate were also carried out to obtain poly(methyl …
Number of citations: 10 www.sciencedirect.com
BM Trost, TJJ Mueller, J Martinez - Journal of the American …, 1995 - ACS Publications
… To probe the integrity of the purported ruthenium hydride intermediate, we performed the addition of 1-octene with ethyl 4-hydroxy-5-methyl-2-hexynoate (eq 5) in CD3OD. No deuterium …
Number of citations: 146 pubs.acs.org
DS Dodd, HD Pierce Jr… - The Journal of Organic …, 1992 - ACS Publications
… The brown solution was stirred at -78 C for 1 h, and to it was added dropwise methyl 2-hexynoate (1) (3.15 g, 25 mmol) in THF (25 mL). The temperature was maintained at -78 C for an …
Number of citations: 13 pubs.acs.org
D Petko, M Stratton, W Tam - Canadian Journal of Chemistry, 2018 - cdnsciencepub.com
… The reaction between COD and methyl 2-hexynoate was then chosen to screen for commercially available neutral ruthenium catalysts (Table 1). Initially, methanol was chosen as the …
Number of citations: 5 cdnsciencepub.com
E Piers, AV Gavai - The Journal of Organic Chemistry, 1990 - ACS Publications
… Ethyl 5-Methyl-2-hexynoate (21). To a reagent11 prepared by stirring a mixture of Zn dust (3.3 g, 50 mmol), Ph3P (13.1 g, 50 mmol), CBr4 (16.6 g, 50 mmol), and 80 mL of dry CH2C12 (…
Number of citations: 44 pubs.acs.org
R Rossi, A Carpita, P Cossi - Tetrahedron, 1992 - Elsevier
… A degassed solution of Bu$nH ( 19.5 ml, 72.69 mmol) in dry THF (100 ml) was added during 1.5 h to a solution of ethyl (S)-4-methyl-2-hexynoate, (S)-lSd, (11.40 g, 73.93 mmol) and Pd(…
Number of citations: 52 www.sciencedirect.com
D Petko, M Stratton, S Koh, W Tam - Current Organic Synthesis, 2019 - ingentaconnect.com
… The reaction between 1,5-cyclooctadiene (COD) and methyl 2hexynoate was chosen in order to screen for commercially available neutral and cationic ruthenium catalysts and …
Number of citations: 1 www.ingentaconnect.com

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